Cas no 13368-65-5 ((3R)-3-methylcyclohexan-1-one)

(3R)-3-methylcyclohexan-1-one structure
Nome del prodotto:(3R)-3-methylcyclohexan-1-one
(3R)-3-methylcyclohexan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
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- Cyclohexanone,3-methyl-, (3R)-
- (+)-3-Methylcyclohexanone
- (R)-(+)-3-Methylcyclohexanone
- (+)-(3R)-3-Methylcyclohexanone
- (3R)-3-Methylcyclohexanone
- 3-Methylcyclohexanone
- Cyclohexanone, 3-methyl-
- Einecs 236-438-6
- (R)-(+)-3-Methylcyclohexanone 98%
- (3R)-3-methylcyclohexan-1-one
- (R)-(+)-3-Methylcyclohexanone, 98%
- 3-Methylcyclohexanone, (+)-
- Cyclohexanone,3-methyl-,(3R)-
- 13368-65-5
- Cyclohexanone, 3-methyl-, (R)-
- Q27266029
- (R)-3-METHYLCYCLOHEXAN-1-ONE
- (3R)-3-METHYLCYCLOHEXANONE, (+)-
- R-3-Methylcyclohexan-1-one
- UNII-72794G6S5C
- CHEBI:195659
- (r)-3-methylcyclohexanone
- NS00113752
- (r)-3-methyl-cyclohexanone
- (3R)-(+)-3-methylcyclohexanone
- Cyclohexanone, 3-methyl-, (3R)-
- (+)-3-METHYL-1-CYCLOHEXANONE
- SCHEMBL38785
- AKOS015913337
- CS-0217860
- EN300-90456
- 72794G6S5C
-
- MDL: MFCD00062999
- Inchi: InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3/t6-/m1/s1
- Chiave InChI: UJBOOUHRTQVGRU-ZCFIWIBFSA-N
- Sorrisi: C[C@@H]1CCCC(=O)C1
Proprietà calcolate
- Massa esatta: 112.08886
- Massa monoisotopica: 112.089
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 8
- Conta legami ruotabili: 0
- Complessità: 96.6
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Superficie polare topologica: 17.1A^2
- Conta Tautomer: 3
- XLogP3: 1.4
Proprietà sperimentali
- Colore/forma: Non disponibile
- Densità: 0.916 g/mL at 25 °C(lit.)
- Punto di ebollizione: 168-169 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 125,6 ° f
Celsius: 52 ° c - Indice di rifrazione: n20/D 1.446(lit.)
- PSA: 17.07
- LogP: 1.76560
- Solubilità: Non disponibile
- Attività ottica: [α]24/D +13.5°, neat
(3R)-3-methylcyclohexan-1-one Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H226
- Numero di trasporto dei materiali pericolosi:UN 2297 3
- WGK Germania:1
- Codice categoria di pericolo: 10
- Istruzioni di sicurezza: 16-27-36/37/39
- Frasi di rischio:R10
(3R)-3-methylcyclohexan-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-90456-1.0g |
(3R)-3-methylcyclohexan-1-one |
13368-65-5 | 95.0% | 1.0g |
$35.0 | 2025-02-21 | |
Enamine | EN300-90456-5.0g |
(3R)-3-methylcyclohexan-1-one |
13368-65-5 | 95.0% | 5.0g |
$88.0 | 2025-02-21 | |
eNovation Chemicals LLC | D762455-5g |
(R)-(+)-3-Methylcyclohexanone |
13368-65-5 | 95% | 5g |
$190 | 2024-06-07 | |
Enamine | EN300-90456-2.5g |
(3R)-3-methylcyclohexan-1-one |
13368-65-5 | 95.0% | 2.5g |
$70.0 | 2025-02-21 | |
Enamine | EN300-90456-10.0g |
(3R)-3-methylcyclohexan-1-one |
13368-65-5 | 95.0% | 10.0g |
$111.0 | 2025-02-21 | |
1PlusChem | 1P003CM9-10g |
(R)-(+)-3-Methylcyclohexanone |
13368-65-5 | 95% | 10g |
$834.00 | 2023-12-22 | |
1PlusChem | 1P003CM9-500mg |
(R)-(+)-3-Methylcyclohexanone |
13368-65-5 | 95% | 500mg |
$179.00 | 2023-12-22 | |
1PlusChem | 1P003CM9-100mg |
(R)-(+)-3-Methylcyclohexanone |
13368-65-5 | 95% | 100mg |
$113.00 | 2023-12-22 | |
A2B Chem LLC | AB55521-2.5g |
(R)-(+)-3-Methylcyclohexanone |
13368-65-5 | 95% | 2.5g |
$326.00 | 2024-01-04 | |
eNovation Chemicals LLC | D762455-250mg |
(R)-(+)-3-Methylcyclohexanone |
13368-65-5 | 95% | 250mg |
$85 | 2025-02-26 |
(3R)-3-methylcyclohexan-1-one Letteratura correlata
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1. Chiroptical studies. Part 98. The short-wavelength circular dichroism of ketones in 2,2,2-trifluoroethanolDavid N. Kirk J. Chem. Soc. Perkin Trans. 1 1980 1810
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2. Chiroptical studies. Part 96. Short wavelength (190 nm) circular dichroism of ketonesDavid. N. Kirk J. Chem. Soc. Perkin Trans. 1 1980 787
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3. Spectroscopic properties of axially and equatorially substituted β-trimethylstannyl ketones and compounds with related chromophoresJohn Hudec J. Chem. Soc. Perkin Trans. 1 1975 1020
-
4. Preparative-scale reductions of cyclic ketones and aldehyde substrates of horse liver alcohol dehydrogenase with in situ sodium dithionite recycling of catalytic amounts of NADJ. Bryan Jones,David W. Sneddon,William Higgins,Arthur J. Lewis J. Chem. Soc. Chem. Commun. 1972 856
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